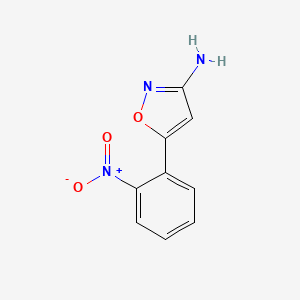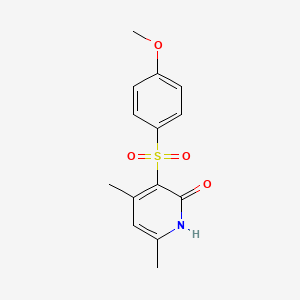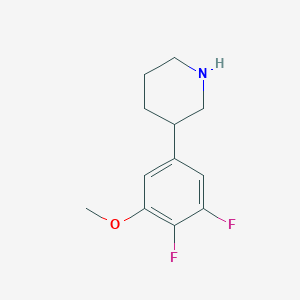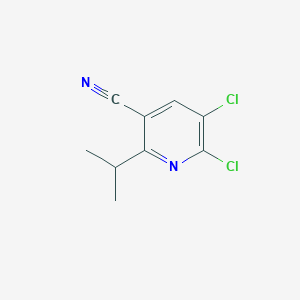
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline is an organic compound with the molecular formula C10H12ClF2NO It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 3-position, a difluoromethoxy group at the 4-position, and an isopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)-N-isopropylaniline typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 3-chloro-4-(difluoromethoxy)aniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with isopropyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)-N-isopropylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The isopropyl group attached to the nitrogen atom can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline can be compared with other similar compounds, such as:
3-Chloro-4-(trifluoromethoxy)-N-isopropylaniline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and biological activity.
3-Chloro-4-(methoxy)-N-isopropylaniline: The methoxy group is less electronegative than the difluoromethoxy group, resulting in different reactivity and applications.
3-Chloro-4-(difluoromethoxy)-N-methyl aniline: This compound has a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H12ClF2NO |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
3-chloro-4-(difluoromethoxy)-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H12ClF2NO/c1-6(2)14-7-3-4-9(8(11)5-7)15-10(12)13/h3-6,10,14H,1-2H3 |
Clé InChI |
ANMZPSKSLNKCKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC(=C(C=C1)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)

![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)


![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)
![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)



![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)
